molecular formula C10H16ClNO B12086554 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride

1-(Methylamino)-2-phenylpropan-2-ol hydrochloride

Cat. No.: B12086554
M. Wt: 201.69 g/mol
InChI Key: MUCDVGXAHUONDE-UHFFFAOYSA-N
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Description

1-(Methylamino)-2-phenylpropan-2-ol hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic amine commonly used in medicine as a decongestant and bronchodilator. It is a white, crystalline powder that is soluble in water and alcohol. This compound is structurally similar to adrenaline and acts on the adrenergic receptors in the body, leading to various physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of phenylacetone or benzaldehyde.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

1-(Methylamino)-2-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.

    Medicine: Used in the treatment of nasal congestion, asthma, and hypotension. It is also studied for its potential use in weight loss and performance enhancement.

    Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

1-(Methylamino)-2-phenylpropan-2-ol hydrochloride exerts its effects by acting as an agonist on alpha and beta-adrenergic receptors. This leads to the release of norepinephrine and the activation of the sympathetic nervous system. The compound increases heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating conditions like asthma and nasal congestion .

Comparison with Similar Compounds

    Pseudoephedrine: Similar in structure and function but with different pharmacokinetics and side effects.

    Methamphetamine: Shares a similar structure but has a higher potential for abuse and different therapeutic uses.

    Phenylephrine: Another sympathomimetic amine used as a decongestant but with a different mechanism of action.

Uniqueness: 1-(Methylamino)-2-phenylpropan-2-ol hydrochloride is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it effective for a wide range of therapeutic applications. Its structural similarity to natural neurotransmitters like adrenaline allows it to mimic their effects efficiently.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(methylamino)-2-phenylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H

InChI Key

MUCDVGXAHUONDE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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